REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>ClCCl>[CH3:1][C:2]1[N+:7]([O-:18])=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[N:3]=1
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=N1)C)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
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65.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
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Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture is then stirred for 24 hours at ambient temperature (25° C.)
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
fitted with a thermometer and a magnetic stirrer
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Type
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ADDITION
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Details
|
are then added in solid portions
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Type
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FILTRATION
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Details
|
filtered through a 3 frit
|
Type
|
WASH
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Details
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The filtrate is washed with 150 ml of a 6% aqueous sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
It is then dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered through paper
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude mass is recrystallised from n-hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=[N+]1[O-])C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |